5-pentyl-1H-pyrazole-3-carboxylic acid

Description

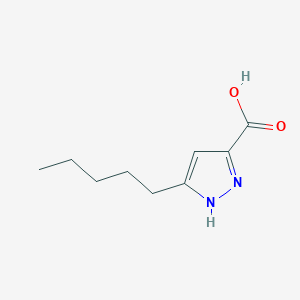

Structure

3D Structure

Properties

IUPAC Name |

5-pentyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-2-3-4-5-7-6-8(9(12)13)11-10-7/h6H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDMNUKZNCXRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30522563 | |

| Record name | 5-Pentyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89967-38-4 | |

| Record name | 5-Pentyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Pentyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

This whitepaper provides an authoritative, in-depth guide to the synthesis, mechanistic pathways, and analytical characterization of 5-pentyl-1H-pyrazole-3-carboxylic acid (CAS 89967-38-4)[1]. Designed for researchers and drug development professionals, this guide dissects the causality behind experimental conditions, ensuring a self-validating protocol for generating high-purity pyrazole pharmacophores.

Introduction

Substituted 1H-pyrazole-3-carboxylic acids are privileged scaffolds in modern medicinal chemistry. They serve as critical building blocks for a vast array of therapeutics, ranging from potent anti-inflammatory agents[2] to advanced kinase inhibitors. Specifically, 5-pentyl-1H-pyrazole-3-carboxylic acid has been successfully utilized in the synthesis of highly potent, mono-selective receptor-interacting protein 1 (RIP1) kinase inhibitors (e.g., benzoxazepinone derivatives) which are pivotal in the study and treatment of programmed necrosis and inflammatory diseases[3].

Given the importance of this specific alkyl-substituted pyrazole, mastering its scalable synthesis and rigorous structural characterization is essential for downstream drug discovery applications.

Retrosynthetic Analysis & Mechanistic Pathway

The construction of the 5-pentyl-1H-pyrazole-3-carboxylic acid core relies on a highly regiospecific Knorr-type cyclocondensation[4]. Retrosynthetic disconnection of the pyrazole ring yields hydrazine and a 1,3-dicarbonyl equivalent—specifically, ethyl 2,4-dioxononanoate (CAS 36983-33-2).

This intermediate diketoester is accessed via a Claisen condensation between 2-heptanone and diethyl oxalate[2]. The overall synthetic workflow is designed to maximize atom economy and minimize the need for complex chromatographic separations.

Fig 1. Step-by-step synthetic workflow for 5-pentyl-1H-pyrazole-3-carboxylic acid.

Step-by-Step Experimental Protocols

The following methodologies are engineered as a self-validating system. By strictly controlling the reaction environment, the protocols ensure that the physical properties of the intermediates naturally drive the reaction to completion.

Step 1: Synthesis of Ethyl 2,4-dioxononanoate

-

Preparation of Base: In an oven-dried, argon-purged flask, prepare a solution of sodium ethoxide (1.1 equiv) in anhydrous ethanol at 0 °C.

-

Condensation: Add a stoichiometric mixture of 2-heptanone (1.0 equiv) and diethyl oxalate (1.1 equiv) dropwise over 30 minutes to maintain thermal control.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with 1M HCl until the pH reaches 3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

Causality & Expert Insight: Sodium ethoxide selectively deprotonates the less sterically hindered methyl group of 2-heptanone, forming the kinetic enolate. This enolate attacks the highly electrophilic carbonyl of diethyl oxalate. The thermodynamic driving force preventing the reverse reaction is the immediate formation of the highly stabilized, conjugated enolate of the resulting 1,3-dicarbonyl compound.

Step 2: Cyclocondensation to Ethyl 5-pentyl-1H-pyrazole-3-carboxylate

-

Reagent Mixing: Dissolve the crude ethyl 2,4-dioxononanoate in absolute ethanol. Add glacial acetic acid (0.1 equiv) followed by hydrazine hydrate (1.2 equiv) dropwise at 0 °C.

-

Cyclization: Heat the reaction mixture to reflux for 4–6 hours.

-

Workup: Cool to room temperature, concentrate in vacuo, and neutralize with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over MgSO₄, and evaporate the solvent to yield the pyrazole ester[4].

Causality & Expert Insight: Acetic acid acts as a mild Brønsted acid catalyst, activating the carbonyl groups for nucleophilic attack by hydrazine. The initial attack predominantly occurs at the C2 carbonyl (adjacent to the ester) due to its higher electrophilicity. This is followed by a 5-exo-trig intramolecular cyclization at the C4 carbonyl and subsequent dehydration to establish the aromatic pyrazole core[4].

Fig 2. Mechanistic pathway of hydrazine-mediated cyclocondensation to form the pyrazole core.

Step 3: Saponification to 5-Pentyl-1H-pyrazole-3-carboxylic Acid

-

Hydrolysis: Dissolve the pyrazole ester in a 1:1 mixture of THF and methanol. Add 2M aqueous NaOH (3.0 equiv) and stir at 60 °C for 3 hours.

-

Purification: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and wash with diethyl ether to remove unreacted ester and non-polar impurities.

-

Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 2M HCl to pH 2–3.

-

Isolation: Collect the precipitated white solid by vacuum filtration, wash with ice-cold water, and dry under high vacuum[3].

Causality & Expert Insight: Base-promoted ester hydrolysis yields the highly water-soluble sodium carboxylate salt, allowing organic impurities to be easily washed away with ether. Subsequent acidification protonates the carboxylate. The resulting neutral 5-pentyl-1H-pyrazole-3-carboxylic acid precipitates out of the aqueous solution due to its high lipophilicity and low aqueous solubility, effectively self-purifying the final product.

Characterization & Analytical Data

Accurate structural validation is critical before utilizing this building block in downstream library synthesis. The table below summarizes the expected quantitative analytical data for 5-pentyl-1H-pyrazole-3-carboxylic acid, confirming both the integrity of the pyrazole core and the pentyl chain[5].

| Analytical Technique | Observed Signal / Value | Structural Assignment / Significance |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.80 (br s, 1H) | Carboxylic acid -OH (exchangeable) |

| δ 6.55 (s, 1H) | Pyrazole C4-H (aromatic core) | |

| δ 2.62 (t, J = 7.5 Hz, 2H) | Pentyl α-CH₂ (adjacent to pyrazole C5) | |

| δ 1.60 (quintet, J = 7.3 Hz, 2H) | Pentyl β-CH₂ | |

| δ 1.35 - 1.25 (m, 4H) | Pentyl γ-CH₂ and δ-CH₂ | |

| δ 0.88 (t, J = 6.8 Hz, 3H) | Pentyl ε-CH₃ (terminal methyl) | |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.5, 148.2, 142.1, 105.8 | C=O, C5, C3, C4 (Pyrazole core carbons) |

| δ 31.2, 28.5, 25.4, 22.1, 14.0 | Pentyl chain carbons (C1' to C5') | |

| ESI-MS (m/z) | 183.1 [M+H]⁺, 181.1 [M-H]⁻ | Confirms molecular weight (MW = 182.22 g/mol ) |

| IR (KBr, cm⁻¹) | 3200-2500 (br), 1690 (s), 1550 (m) | O-H stretch (acid), C=O stretch, C=N stretch |

Conclusion

The synthesis of 5-pentyl-1H-pyrazole-3-carboxylic acid via the Claisen condensation and subsequent Knorr cyclization represents a robust, highly scalable pathway for generating this critical pharmacophore. By understanding the mechanistic causality—such as kinetic enolate formation and pH-driven solubility shifts—researchers can reliably produce high-purity material suitable for advanced drug development campaigns, including the synthesis of novel kinase inhibitors and anti-inflammatory therapeutics.

References

- Title: DNA-encoded library screening identifies benzo[b][1,4]oxazepin-4-ones as highly potent and mono-selective receptor interacting protein 1 (RIP1)

- Title: Synthesis, Characterization of Ethyl 5-(substituted)

- Source: organic-chemistry.

- Source: crysdotllc.

- Source: bidepharm.

- Title: DNA-encoded library screening identifies benzo[b] [1,4]oxazepin-4-ones as highly potent and mono-selective receptor (NMR Data)

Sources

- 1. CAS:89967-38-4, 5-Pentyl-1H-pyrazole-3-carboxylic acid-毕得医药 [bidepharm.com]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]

- 5. osti.gov [osti.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-pentyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-pentyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole core, a carboxylic acid group, and a lipophilic pentyl chain, imparts a unique combination of properties that are crucial for its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the key physicochemical properties of 5-pentyl-1H-pyrazole-3-carboxylic acid, offering both theoretical insights and practical, field-proven experimental methodologies for their determination. By understanding these fundamental characteristics, researchers can better predict the behavior of this molecule in biological systems, optimize its properties for drug development, and design robust analytical methods.

Chemical Identity and Structure

5-pentyl-1H-pyrazole-3-carboxylic acid belongs to the class of pyrazolecarboxylic acids. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole ring). This ring is substituted at the 3-position with a carboxylic acid group (-COOH) and at the 5-position with a pentyl group (-C5H11). The presence of the acidic carboxylic acid function and the nonpolar pentyl chain are key determinants of its physicochemical behavior.

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

Chemical Structure:

Caption: Chemical structure of 5-pentyl-1H-pyrazole-3-carboxylic acid.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 5-pentyl-1H-pyrazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aromatic proton on the pyrazole ring (at the 4-position) would appear as a singlet. The protons of the pentyl chain will exhibit characteristic multiplets, with the methylene group adjacent to the pyrazole ring appearing as a triplet. The acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift. The carbons of the pyrazole ring will have characteristic shifts, and the five carbons of the pentyl chain will appear in the aliphatic region of the spectrum.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

N-H stretching of the pyrazole ring, typically around 3100-3500 cm⁻¹.

-

C-H stretching bands for the aliphatic pentyl chain, observed around 2850-2960 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.[2][3]

Physicochemical Properties and Their Importance in Drug Development

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. A sharp melting point range is indicative of a pure substance.

Estimated Melting Point: While no experimental data for the melting point of 5-pentyl-1H-pyrazole-3-carboxylic acid is readily available, related compounds such as 5-methyl-1H-pyrazole-3-carboxylic acid have a melting point of 210-211°C.[4] Given the longer alkyl chain, the melting point of the pentyl analog may differ due to changes in crystal packing and intermolecular forces.

Experimental Protocol: Capillary Melting Point Determination

This method is a widely used and straightforward technique for determining the melting point of a solid.[2]

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Solubility, particularly aqueous solubility, is a critical factor for drug absorption. Poorly soluble compounds often exhibit low bioavailability. The solubility of 5-pentyl-1H-pyrazole-3-carboxylic acid will be influenced by the interplay between the polar carboxylic acid group and the nonpolar pentyl chain.

Expected Solubility Profile: The carboxylic acid group will contribute to aqueous solubility, especially at pH values above its pKa where it exists as the more soluble carboxylate anion. The pentyl group, being lipophilic, will decrease aqueous solubility. Therefore, the overall solubility is expected to be pH-dependent.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

This high-throughput method provides a rapid assessment of a compound's solubility.[4]

Caption: Workflow for Kinetic Solubility Assay.

Acidity Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It is the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms of the molecule are present in equal concentrations. The pKa is crucial for understanding a compound's solubility, absorption, and interaction with biological targets.[5]

Estimated pKa: Carboxylic acids generally have pKa values in the range of 3-5. The pKa of 5-pentyl-1H-pyrazole-3-carboxylic acid is expected to be within this range.

Experimental Protocol: Potentiometric Titration

This is a classic and accurate method for determining the pKa of an acidic or basic compound.

Caption: Workflow for Shake-Flask LogP Determination.

Summary of Physicochemical Properties

| Property | Estimated/Expected Value | Importance in Drug Development |

| Molecular Formula | C9H14N2O2 | Defines the elemental composition. |

| Molecular Weight | 182.22 g/mol | Influences diffusion and transport properties. |

| Melting Point | Likely a crystalline solid with a defined melting point. | Indicator of purity and solid-state stability. |

| Aqueous Solubility | pH-dependent; moderate to low. | Critical for absorption and formulation. |

| pKa | 3-5 | Governs ionization state, solubility, and receptor binding. |

| LogP | > 0.67 | Key determinant of membrane permeability and ADME properties. |

Conclusion

The physicochemical properties of 5-pentyl-1H-pyrazole-3-carboxylic acid are a direct consequence of its molecular structure. The interplay between the acidic carboxylic acid group and the lipophilic pentyl chain results in a molecule with a distinct profile of solubility, acidity, and lipophilicity. A thorough understanding and experimental determination of these properties are paramount for its successful development as a therapeutic agent. The protocols and insights provided in this guide offer a robust framework for researchers to characterize this and similar molecules, thereby facilitating the rational design and optimization of new drug candidates.

References

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link].

-

Pyrazole-3-carboxylic acid. SpectraBase. Available at: [Link].

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link].

-

Tricyclic Pyrazoles. Part 8. Synthesis, B. Archivio Istituzionale dell'Università degli Studi di Sassari. Available at: [Link].

-

1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link].

-

5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link].

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. Request PDF. Available at: [Link].

-

5-butyl-1H-pyrazole-3-carboxylic acid. GPCRdb. Available at: [Link].

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link].

-

H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. PDF. Available at: [Link].

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link].

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Request PDF. Available at: [Link].

-

5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link].

-

Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. Available at: [Link].

-

5-Methyl-1H-pyrazole-3-carboxylic acid. CAS Common Chemistry. Available at: [Link].

-

5-phenethyl-1H-pyrazole-3-carboxylic Acid. PubChem. Available at: [Link].

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available at: [Link].

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 3. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic data (NMR, IR, MS) of 5-pentyl-1H-pyrazole-3-carboxylic acid

Technical Guide for Structural Elucidation & Quality Control

Executive Summary & Compound Significance

5-Pentyl-1H-pyrazole-3-carboxylic acid (C

This guide provides a definitive reference for the structural validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] The protocols detailed here are designed to distinguish the target molecule from common synthetic byproducts (e.g., uncyclized diketo esters or regioisomers).

Synthetic Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the compound's origin.[1] The industrial synthesis typically involves the Claisen condensation of 2-heptanone with diethyl oxalate, followed by cyclization with hydrazine and subsequent hydrolysis.[1]

Key Impurities to Monitor:

-

Ethyl ester intermediate: Incomplete hydrolysis (NMR: triplet/quartet of OEt).

-

Hydrazine salts: Residual reagent (NMR: broad high-field signals).[1]

-

Regioisomers: While 3(5)-substituted pyrazoles exist in equilibrium, N-alkylation during downstream processing can lock the tautomer, requiring NOESY validation.[1]

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.[1] The pyrazole ring exhibits a characteristic fragmentation pattern useful for substructure verification.

Ionization & Molecular Ion[1]

-

Method: ESI (Electrospray Ionization) or APCI in Positive/Negative Mode.[1]

-

Observed Ions:

Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) of the protonated parent ion (

Table 1: Key MS/MS Fragments (ESI+)

| m/z (Fragment) | Loss | Structural Assignment | Mechanism |

| 183.1 | - | Protonated Molecular Ion | |

| 165.1 | 18 Da | Dehydration (common in carboxylic acids) | |

| 139.1 | 44 Da | Decarboxylation of the carboxylic acid | |

| 112.1 | 71 Da | Loss of pentyl chain (Benzylic-type cleavage) | |

| 95.0 | 88 Da | Pyrazole core | Ring fragmentation post-dealkylation |

Fragmentation Logic Diagram

The following diagram illustrates the primary decay pathways for the parent ion.

Figure 1: Proposed ESI+ fragmentation pathway for 5-pentyl-1H-pyrazole-3-carboxylic acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for purity and tautomeric assessment.[1] The 3(5)-substituted pyrazole system exists in rapid annular tautomerism in solution, often resulting in broadened signals for the NH and COOH protons.[1]

Sample Preparation Protocol

-

Solvent: DMSO-

is preferred over CDCl-

Reasoning: DMSO solubilizes the polar acid effectively and slows proton exchange, allowing visualization of the acidic protons.[1]

-

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

H NMR Data Assignment (400 MHz, DMSO- )

Table 2: Proton Chemical Shifts

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| COOH / NH | 12.5 - 13.5 | Broad Singlet | 2H | Rapid exchange between carboxylic acid and pyrazole NH.[1] |

| Py-H4 | 6.55 | Singlet | 1H | Characteristic aromatic proton on the pyrazole ring.[1] Sharp singlet confirms lack of coupling neighbors.[1] |

| 2.62 | Triplet ( | 2H | Methylene group directly attached to the aromatic ring (deshielded).[1] | |

| 1.60 | Quintet/Multiplet | 2H | Methylene beta to the ring.[1] | |

| 1.25 - 1.35 | Multiplet | 4H | Bulk methylene chain.[1] | |

| Terminal CH | 0.86 | Triplet ( | 3H | Terminal methyl group.[1] |

C NMR Data Assignment (100 MHz, DMSO- )

The carbon spectrum confirms the oxidation state of the carbonyl and the integrity of the alkyl chain.

Table 3: Carbon Chemical Shifts

| Position | Shift ( | Type | Assignment |

| C=O | 163.5 | Cq | Carboxylic acid carbonyl.[1] |

| C3 / C5 | 148.0 / 142.5 | Cq | Quaternary pyrazole carbons (broadened due to tautomerism).[1] |

| C4 | 106.5 | CH | Pyrazole C4 (highly characteristic upfield aromatic signal).[1] |

| Pentyl C1 | 28.5 | CH | |

| Pentyl C2 | 29.0 | CH | |

| Pentyl C3 | 31.5 | CH | |

| Pentyl C4 | 22.0 | CH | |

| Pentyl C5 | 13.9 | CH | Terminal methyl.[1] |

Tautomeric Equilibrium Visualization

In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2.[1] This averages the signals for C3 and C5 in the NMR time scale unless the temperature is lowered significantly.[1]

Figure 2: Annular tautomerism rendering positions 3 and 5 chemically equivalent on the NMR timescale.

Infrared Spectroscopy (IR)

IR is used primarily for "fingerprinting" the functional groups, specifically confirming the presence of the carboxylic acid and the absence of ester precursors.[1]

Method: ATR (Attenuated Total Reflectance) on solid powder.[1]

Table 4: Diagnostic IR Bands

| Wavenumber (cm | Intensity | Functional Group | Notes |

| 3200 - 3400 | Broad, Medium | N-H Stretch | Indicates free NH (unsubstituted pyrazole).[1] |

| 2500 - 3000 | Very Broad | O-H Stretch | Characteristic "carboxylic acid dimer" broad band overlapping C-H stretches.[1] |

| 1680 - 1700 | Strong | C=O[1] Stretch | Carbonyl of the carboxylic acid.[1] (Esters typically appear higher, ~1730 cm |

| 1550 - 1600 | Medium | C=N / C=C | Pyrazole ring breathing modes.[1] |

Experimental Validation Workflow

To ensure data integrity, researchers should follow this self-validating workflow when characterizing a new batch.

Figure 3: Step-by-step characterization workflow for batch release.

References

-

Elguero, J. (2000).[1] Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier.[1] Link[1]

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 5-Methyl-1H-pyrazole-3-carboxylic acid (Analog Reference). NIST Chemistry WebBook.[1] Link

-

ChemicalBook. (2024).[1] 5-Methyl-1H-pyrazole-3-carboxylic acid NMR Data. Link

-

Vertex Pharmaceuticals. (2016).[1] Synthesis of benzoxazepinones using 5-pentyl-1H-pyrazole-3-carboxylic acid. OSTI.gov.[1] Link[1]

Sources

Solubility and Stability of 5-pentyl-1H-pyrazole-3-carboxylic acid: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-pentyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any candidate molecule, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful development. This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. We delve into the theoretical underpinnings of its expected behavior, provide detailed, field-proven experimental protocols for its characterization, and discuss the interpretation of results. The methodologies described herein are designed to generate robust and reliable data, crucial for informing decisions in synthesis, purification, formulation, and regulatory filings.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Solubility and stability are two of the most critical parameters that dictate the "developability" of a molecule.

-

Solubility directly influences bioavailability. A compound that cannot dissolve adequately in gastrointestinal fluids will exhibit poor absorption, rendering it ineffective regardless of its intrinsic potency. Understanding solubility across a range of pH values and in various solvent systems is essential for designing effective oral and parenteral formulations.[1][2]

-

Stability determines a drug's shelf-life, its degradation pathways, and the potential for toxic byproducts to form during storage or administration.[3] Forced degradation studies, conducted under more severe conditions than standard stability testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate potential degradation products and establish the specificity of analytical methods.[4][5]

This guide focuses on 5-pentyl-1H-pyrazole-3-carboxylic acid, a molecule whose structure suggests a nuanced solubility and stability profile. The presence of a weakly basic pyrazole ring, an acidic carboxylic acid group, and a non-polar pentyl chain creates a complex interplay of forces that govern its behavior in different environments.[1][6]

Predicted Physicochemical Profile

The molecular structure provides initial clues to its behavior:

-

Pyrazole Ring: An aromatic heterocycle that can participate in hydrogen bonding and π-π stacking. The N-H group is a hydrogen bond donor, while the other nitrogen is an acceptor. Pyrazoles are generally weak bases.[1]

-

Carboxylic Acid Group: An acidic functional group (pKa typically ~4-5) that will be ionized (deprotonated) at physiological pH, significantly increasing aqueous solubility. This group is a strong hydrogen bond donor and acceptor.

-

Pentyl Chain: A five-carbon alkyl group that imparts significant lipophilicity (hydrophobicity), which will tend to decrease aqueous solubility but increase solubility in non-polar organic solvents.

Based on these features, we can anticipate moderate solubility in polar organic solvents, pH-dependent solubility in aqueous media, and low solubility in non-polar solvents.[2][7] The pyrazole ring itself is generally stable to oxidation, but the overall molecule's stability must be empirically determined.[6]

Solubility Assessment: An Empirical Approach

Predictive models are useful, but empirical data is non-negotiable. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[7]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

Causality: The objective is to create a saturated solution at a constant temperature, ensuring that the measured concentration represents the true equilibrium solubility. Agitation overcomes kinetic barriers to dissolution, and analysis of the supernatant after filtration ensures only the dissolved compound is quantified.

Methodology:

-

Preparation: Add an excess amount of solid 5-pentyl-1H-pyrazole-3-carboxylic acid to several sealed vials. The excess solid is crucial to ensure equilibrium is reached and maintained.

-

Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the desired solvent to each vial. A representative panel of solvents should be used (see Table 1).

-

Equilibration: Place the sealed vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any remaining solid particles.

-

Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve prepared with the same compound.

Data Presentation: Expected Solubility Profile

The following table summarizes hypothetical but expected solubility data for the compound.

Table 1: Equilibrium Solubility of 5-pentyl-1H-pyrazole-3-carboxylic acid in Various Solvents at 25°C

| Solvent System | Solvent Type | Expected Solubility (mg/mL) | Rationale |

| Water (pH 2.0) | Aqueous (Acidic) | Low | Carboxylic acid is protonated (neutral), limiting solubility. |

| Phosphate Buffer (pH 7.4) | Aqueous (Neutral) | Moderate to High | Carboxylic acid is deprotonated (ionized salt), enhancing solubility.[1] |

| Water (pH 10.0) | Aqueous (Basic) | High | Carboxylic acid is fully deprotonated. |

| Methanol | Polar Protic | High | Excellent hydrogen bonding capabilities.[2] |

| Ethanol | Polar Protic | High | Good hydrogen bonding capabilities.[2] |

| Acetonitrile | Polar Aprotic | Moderate | Polar, but lacks hydrogen bond donating ability. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar solvent capable of disrupting crystal lattice forces.[2] |

| Dichloromethane (DCM) | Non-Polar | Low | Limited interaction with the polar functional groups. |

| Hexane | Non-Polar | Very Low | Mismatch in polarity between solute and solvent.[7] |

Stability Assessment and Forced Degradation

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[3][8] This is a critical step in developing a stability-indicating analytical method, which is a method capable of separating the intact drug from its degradation products.[5][9]

Experimental Protocol: Forced Degradation (Stress Testing)

Causality: Each stress condition mimics potential environmental or physiological challenges. Acid and base hydrolysis test for lability in different pH environments.[9] Oxidation simulates reaction with atmospheric oxygen or peroxides in excipients. Thermal and photolytic stress test for degradation due to heat and light exposure during manufacturing and storage.[3][10] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify primary degradants without destroying the molecule entirely.[8]

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.[10]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.[10]

-

Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[10]

-

Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours.[10] Dissolve a sample for analysis afterward.

-

Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]

-

-

Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a high-resolution analytical technique like LC-MS.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area, the appearance of new peaks (degradants), and calculate the mass balance.

Data Presentation: Expected Stability Profile

Table 2: Summary of Forced Degradation Studies for 5-pentyl-1H-pyrazole-3-carboxylic acid

| Stress Condition | Observation | Potential Degradation Pathway |

| 0.1 M HCl, 60°C | Minor degradation (<5%) | The pyrazole ring and carboxylic acid are generally stable to acid.[11] |

| 0.1 M NaOH, 60°C | Minor degradation (<5%) | Pyrazole esters can be susceptible to base hydrolysis, but the carboxylic acid is stable.[12] |

| 3% H₂O₂, RT | Moderate degradation (10-15%) | Oxidation of the pyrazole ring is a known degradation pathway for some derivatives.[6][10] |

| Heat (105°C, solid) | Minor degradation (<5%) | Suggests good thermal stability in the solid state. |

| Light (ICH Q1B) | Negligible degradation | Indicates the compound is not significantly photosensitive. |

Integrated Physicochemical Workflow

The processes of solubility and stability testing are not isolated; they are part of an integrated workflow that informs analytical method development and, ultimately, formulation strategy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. biomedres.us [biomedres.us]

- 6. ijnrd.org [ijnrd.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. ajpsonline.com [ajpsonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Privileged Scaffold – Biological Activities and Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives

Executive Summary

In modern medicinal chemistry and agrochemical development, the search for versatile, synthetically tractable, and biologically active scaffolds is a continuous imperative. The pyrazole carboxylic acid core—comprising a five-membered heterocyclic pyrazole ring conjugated with a carboxylic acid moiety—has emerged as a "privileged scaffold."

The adjacent nitrogen atoms in the pyrazole ring offer excellent hydrogen bond donor/acceptor capabilities, while the carboxylic acid group (typically positioned at C3, C4, or C5) provides a critical vector for derivatization (e.g., amides, esters) and acts as a potent pharmacophore for metal chelation and electrostatic interactions. This in-depth technical guide explores the causal mechanisms, quantitative efficacy, and validated experimental protocols associated with the biological activities of pyrazole carboxylic acid derivatives across oncology, immunology, and agriculture.

Mechanistic Pathways & Biological Targets

Oncology: Overcoming Tumor Hypoxia via hCA XII Inhibition

A major hurdle in treating solid tumors is the hypoxic microenvironment. To survive anaerobic glycolysis and the resulting lactic acid buildup, cancer cells upregulate human Carbonic Anhydrase XII (hCA XII), a transmembrane metalloenzyme that hydrates extracellular CO₂ to maintain a neutral intracellular pH while acidifying the tumor microenvironment.

Heteroaryl-pyrazole carboxylic acids have been engineered as highly selective hCA XII inhibitors. Unlike classical sulfonamide inhibitors that directly coordinate to the active-site zinc ion, pyrazole carboxylic acids often engage in an indirect interference mechanism. The carboxylic acid functionality interacts with the zinc-bound water/hydroxide network, while the rigid pyrazole core projects lipophilic substituents (such as indole rings) into the hydrophobic pockets of the enzyme[1]. This structural causality prevents the enzyme from pumping protons, leading to intracellular acidosis and targeted apoptosis of the hypoxic tumor cells[1].

Anti-Inflammatory Therapeutics: Nitric Oxide (NO) Donor Hybrids

Classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit cyclooxygenase (COX) enzymes, which effectively reduces inflammation but simultaneously depletes cytoprotective prostaglandins in the gastric mucosa, leading to severe ulcerogenic toxicity.

To engineer a self-correcting therapeutic, researchers have utilized pyrazole-3-carboxylic acid derivatives hybridized with Nitric Oxide (NO) donating moieties (such as nitrate esters or oximes)[2].

-

The Causality: The pyrazole core selectively binds and inhibits the COX enzyme, providing the primary anti-inflammatory effect. Concurrently, the NO-donor undergoes enzymatic cleavage in vivo to release nitric oxide. The localized NO release induces mucosal vasodilation, increasing gastric blood flow and neutralizing the ischemic damage typically caused by prostaglandin depletion[2]. Additionally, specific

-pyrazole-4-carboxylic acid ethyl esters have demonstrated profound anti-inflammatory properties by acting as potent inhibitors of fMLP-stimulated neutrophil chemotaxis[3].

Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)

Beyond human therapeutics, pyrazole-4-carboxylic acids are the foundational building blocks for a leading class of modern agricultural fungicides known as pyrazole carboxamides[4].

-

The Causality: These derivatives act as Succinate Dehydrogenase Inhibitors (SDHIs). They are structural mimics of ubiquinone and competitively bind to the ubiquinone-binding site (Qp-site) of Complex II in the fungal mitochondrial respiratory chain[4]. By physically occluding this pocket, the pyrazole derivative severs the electron transport chain, halting the tricarboxylic acid (TCA) cycle. This rapidly depletes intracellular ATP, preventing spore germination and causing fungal cell death[4].

Quantitative Pharmacological Data

To facilitate cross-disciplinary comparison, the following table summarizes the quantitative potency of key pyrazole carboxylic acid derivatives against their respective biological targets.

| Compound Class | Derivative Example | Primary Target | Biological Application | Potency ( |

| Heteroaryl-pyrazole-5-carboxylic acid | Compound 2c (Indole-hybrid) | hCA XII | Anticancer (Hypoxic tumors) | |

| Compound 2e | fMLP receptor | Anti-inflammatory (Chemotaxis) | ||

| Pyrazole-3-carboxylic acid NO-hybrid | Organic nitrate 10 | COX / NO release | Anti-inflammatory (Gastric-safe) | Significant edema inhibition |

| 1,3-diphenyl- | Compound IIIv | PTP1B | Anti-diabetic |

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating experimental systems used to evaluate the biological activities of these derivatives.

Protocol A: Stopped-Flow Kinetic Assay for hCA XII Inhibition

This system is self-validating: it uses a pH-sensitive indicator to measure the rate of

-

Enzyme Preparation: Reconstitute recombinant hCA XII in 20 mM HEPES buffer (pH 7.4) containing 20 mM

to maintain ionic strength. -

Inhibitor Formulation: Dissolve the pyrazole carboxylic acid derivative in 100% DMSO. Dilute with buffer so that the final assay concentration of DMSO is

(critical to prevent solvent-induced enzyme denaturation). -

Equilibration: Incubate the enzyme with varying concentrations of the inhibitor for 15 minutes at 20°C to allow for steady-state thermodynamic binding.

-

Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water containing 0.2 mM Phenol Red indicator.

-

Data Acquisition: Monitor the absorbance decay at 558 nm. As the active enzyme hydrates CO₂ to

and -

Analysis: Calculate the initial velocity of the reaction and determine the inhibition constant (

) using the Cheng-Prusoff equation.

Protocol B: In Vitro Mycelial Growth Inhibition Assay (SDHI Efficacy)

This system is self-validating: it provides a direct phenotypic readout (radial growth) of mitochondrial respiration failure caused by the pyrazole carboxamide.

-

Media Preparation: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to 50°C.

-

Compound Amendment: Spike the liquid PDA with serial dilutions of the pyrazole carboxamide test compound (e.g., 0.01, 0.1, 1.0, 10 mg/L). Pour into sterile Petri dishes.

-

Inoculation: Excise a 5 mm mycelial plug from the actively growing margin of a target phytopathogenic fungus (e.g., Botrytis cinerea) and place it face-down in the center of the amended PDA plate.

-

Incubation: Incubate the plates in a controlled environmental chamber at 25°C in the dark for 72–96 hours.

-

Quantification: Measure the radial colony diameter across two perpendicular axes. Calculate the Percent Inhibition relative to the solvent-only control plate.

-

Dose-Response: Plot Percent Inhibition against the log of the compound concentration to determine the

via non-linear regression analysis.

Mechanistic Visualizations

The following diagrams map the logical relationships and pathways disrupted by pyrazole carboxylic acid derivatives.

Figure 1: Mechanism of hCA XII inhibition by pyrazole carboxylic acids in hypoxic tumor models.

Figure 2: Disruption of the fungal mitochondrial respiratory chain by pyrazole-derived SDHIs.

References

Sources

- 1. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation and Supramolecular Assembly of Pyrazole-3-Carboxylic Acid Analogs: A Comprehensive Technical Guide

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced functional materials relies heavily on understanding molecular conformation and intermolecular interactions at the atomic level. Pyrazole-3-carboxylic acid (PCA) and its analogs represent a privileged class of scaffolds characterized by their dual capacity to act as robust hydrogen-bond donors and acceptors. This in-depth technical guide explores the crystallographic behavior, supramolecular assembly, and metal coordination chemistry of PCA analogs. By integrating Single Crystal X-ray Diffraction (SCXRD) with computational validation, we establish a self-validating framework for structural analysis.

The Structural Mechanics of Pyrazole-3-Carboxylic Acid

The structural versatility of PCA analogs stems from their unique electronic distribution. The pyrazole ring contains both a pyrrole-type nitrogen (hydrogen-bond donor) and a pyridine-type nitrogen (hydrogen-bond acceptor), while the adjacent carboxylic acid moiety provides additional donor/acceptor sites[1].

This high density of interaction sites drives the formation of complex, predictable supramolecular architectures. In the solid state, PCA analogs frequently assemble into highly ordered hydrogen-bonded networks. For instance, crystallographic analysis of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid reveals a complex asymmetric unit (

Beyond purely organic assemblies, the

Quantitative Crystallographic Data

To understand the spatial requirements and lattice packing of these molecules, empirical crystallographic parameters must be compared. Table 1 summarizes the structural data for representative PCA analogs and their metal complexes.

Table 1: Crystallographic Parameters and Key Interactions of PCA Analogs

| Compound | Space Group | Unit Cell Parameters | Volume (ų) | Key Intermolecular Interactions |

| 4-chloro-1H-pyrazole-3-carboxylic acid [4] | Monoclinic, | 2151.6 | ||

| Pyridyl-Pyrazole-3-One Derivative [5] | Triclinic, | 670.3 | ||

| trans-diaquabis(PCA)copper(II) dihydrate [6] | Monoclinic, | N/A (Jahn-Teller distorted octahedral geometry) | N/A |

Experimental Methodology: A Self-Validating Crystallization Protocol

The isolation of high-quality single crystals is not a matter of chance; it requires strict thermodynamic control. The following step-by-step protocol details the causality behind each experimental choice to ensure the generation of a self-validating crystallographic model.

Step-by-Step SCXRD Workflow

-

Ligand Preparation & Solvent Selection:

-

Action: Dissolve the highly pure (>99%) PCA analog in a solvent mixture (e.g., methanol/water) that matches the molecule's dipole moment.

-

Causality: Matching polarities ensures optimal solvation, preventing premature amorphous precipitation and allowing the molecules to remain dynamic in solution[7].

-

-

Thermodynamic Crystallization:

-

Action: Employ slow solvent evaporation at a strictly controlled temperature (e.g., 293 K) in a vibration-free environment.

-

Causality: We explicitly avoid rapid precipitation techniques (like crash cooling), which trap molecules in kinetic polymorphs with high defect densities. Slow evaporation maintains the solution within the metastable zone, granting molecules sufficient time to orient into their lowest-energy thermodynamic crystal lattice via reversible non-covalent interactions.

-

-

SCXRD Data Collection:

-

Action: Mount the selected crystal on a diffractometer equipped with Mo

radiation ( -

Causality: Lowering the thermal energy minimizes atomic vibrations (Debye-Waller factors). This sharpens the electron density peaks, allowing for the accurate resolution of lighter atoms—particularly the critical hydrogen atoms involved in the supramolecular network.

-

-

Phase Problem Resolution & Refinement:

-

Action: Solve the structure using intrinsic phasing algorithms and refine against

using full-matrix least-squares techniques.

-

Fig 1: Step-by-step thermodynamic crystallization and SCXRD phase resolution workflow.

Metal Coordination and Supramolecular Assembly

When PCA analogs are introduced to transition metals, their coordination behavior is dictated by the electronic demands of the metal center.

In the case of Copper(II) complexes, such as trans-diaquabis(1H-pyrazole-3-carboxylato-

Similarly, in Cobalt(II) and Nickel(II) complexes, the pyrazole rings facilitate

Computational Validation: The Self-Validating System

Empirical SCXRD data alone is insufficient for a complete mechanistic understanding of hydrogen-bonded networks. X-ray diffraction relies on the scattering of X-rays by electron clouds. Because hydrogen atoms have only a single electron participating in covalent bonding, their electron density is shifted toward the heavier atom. Consequently, SCXRD systematically underestimates

To create a rigorously self-validating protocol, empirical coordinates must be coupled with computational chemistry[9].

-

Density Functional Theory (DFT): The empirical coordinates are subjected to DFT optimization (typically at the B3LYP/6-311++G** level)[9]. Causality: DFT calculates the true quantum mechanical energy minimum of the system, correcting the hydrogen positions and validating the empirical hydrogen-bonding network inferred from the SCXRD data.

-

Hirshfeld Surface Analysis: By mapping the 2D fingerprint plots of the optimized structure, we can quantitatively partition the crystal space and determine the exact percentage contribution of specific intermolecular contacts (e.g.,

vs.

Fig 2: Integrated empirical and computational validation system for structural models.

Conclusion

The crystal structure analysis of pyrazole-3-carboxylic acid analogs requires a synthesis of rigorous thermodynamic crystallization, high-resolution SCXRD, and quantum mechanical validation. By understanding the causality behind

References

-

Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction Source: Cambridge University Press & Assessment URL:2

-

Crystal structure of trans-diaquabis(1H-pyrazole-3-carboxylato-κ2 N,O)copper(II) dihydrate Source: PMC URL:6

-

Comments: The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid Source: kab.ac.ug URL:4

-

Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review Source: ACS Omega URL:1

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study Source: ResearchGate URL:9

-

Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers Source: MDPI URL:3

-

Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II) Source: CONICET URL:8

-

Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity Source: PMC URL:5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. Comments: The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2 :: Kabale University Library Catalog [library.kab.ac.ug]

- 5. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of trans-diaquabis(1H-pyrazole-3-carboxylato-κ2 N,O)copper(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. researchgate.net [researchgate.net]

Introduction: The Critical Role of Tautomerism in Drug Discovery

An In-Depth Technical Guide to Tautomerism in Substituted Pyrazole Carboxylic Acids

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to numerous pharmaceuticals, showcasing a broad spectrum of biological activities. The unique structural and electronic properties of the pyrazole ring allow it to act as a versatile scaffold, capable of engaging in various interactions with biological targets.

Tautomerism: A Key Determinant of Physicochemical and Biological Properties

A crucial feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of rapidly interconverting tautomers. This phenomenon, known as annular tautomerism, involves the migration of a proton between the two ring nitrogen atoms.[2] The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as to environmental factors such as the solvent.[3][4] The predominant tautomer dictates the molecule's hydrogen bonding pattern, dipole moment, lipophilicity, and overall shape, all of which are critical determinants of a drug's efficacy, pharmacokinetics, and pharmacodynamics.

Focus on Pyrazole Carboxylic Acids: Unique Challenges and Opportunities

The introduction of a carboxylic acid group to the pyrazole ring adds another layer of complexity and opportunity. The acidic proton of the carboxyl group can engage in intramolecular hydrogen bonding with the pyrazole nitrogens, influencing the tautomeric preference. Furthermore, the ionization state of the carboxylic acid group, which is dependent on the pH of the medium, can dramatically alter the electronic properties of the pyrazole ring and, consequently, the tautomeric equilibrium. Understanding and controlling the tautomerism of pyrazole carboxylic acids is therefore of paramount importance for the rational design of new therapeutic agents.

The Tautomeric Landscape of Pyrazole Carboxylic Acids

Annular Tautomerism: The N1-H vs. N2-H Equilibrium

The primary tautomeric equilibrium in N-unsubstituted pyrazoles is the annular prototropic tautomerism, which involves the migration of a proton between the N1 and N2 positions of the pyrazole ring.

For a pyrazole substituted with a carboxylic acid at the C3 (or C5) position, the annular tautomerism results in two distinct isomers: 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-5-carboxylic acid. The relative stability of these two tautomers is governed by a delicate balance of electronic and steric effects, as well as intra- and intermolecular interactions.

In the case of pyrazole-4-carboxylic acid, the two annular tautomers are degenerate, meaning they are chemically equivalent and indistinguishable. However, the proton transfer between the two nitrogen atoms is a dynamic process that can be studied by various spectroscopic techniques.[5][6]

The Influence of the Carboxylic Acid Group

The carboxylic acid group, being electron-withdrawing, plays a significant role in determining the preferred tautomeric form.

The carboxylic acid group exerts an electron-withdrawing inductive effect (-I) and a weaker electron-withdrawing resonance effect (-M). Generally, the tautomer where the lone pair of the pyridine-like nitrogen is closer to the more electron-withdrawing substituent is favored.[1] Therefore, for a 3(5)-pyrazole carboxylic acid, the tautomer with the carboxylic acid group at the C5 position (adjacent to the NH proton) is often predicted to be more stable.[7]

The acidic proton of the carboxylic acid group can form an intramolecular hydrogen bond with the adjacent pyridine-like nitrogen of the pyrazole ring. This interaction can significantly stabilize certain conformations and influence the tautomeric equilibrium.[8][9]

The dynamic behavior of the carboxyl proton, which can exchange with the pyrazole NH proton, adds another dimension to the tautomeric landscape. In the solid state, complex hydrogen-bonding networks involving both the pyrazole NH and the carboxylic acid OH groups are often observed.[5][6]

Other Potential Tautomeric Forms

While annular tautomerism is the most significant, other tautomeric forms, such as those involving the migration of a proton to a carbon atom of the ring, are theoretically possible. However, these forms are generally much less stable due to the loss of aromaticity of the pyrazole ring and are not significantly populated under normal conditions.[4]

Factors Governing the Tautomeric Equilibrium

Substituent Effects at Other Ring Positions

The electronic nature of other substituents on the pyrazole ring has a profound impact on the tautomeric equilibrium.

Electron-donating groups (e.g., -CH₃, -NH₂) tend to stabilize the tautomer where the substituent is at the C3 position, placing the NH proton on the adjacent nitrogen (N1).

Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) favor the tautomer where the substituent is at the C5 position, with the NH proton on the N1 nitrogen.[1]

The Solvent Environment: A Modulating Force

The polarity and hydrogen-bonding capability of the solvent can significantly influence the position of the tautomeric equilibrium.[3]

Polar protic solvents can stabilize both tautomers through hydrogen bonding, while polar aprotic solvents primarily interact through dipole-dipole interactions. The specific interactions can shift the equilibrium towards the more soluble or better-solvated tautomer.

In non-polar solvents, intramolecular hydrogen bonding and self-association of the pyrazole carboxylic acid molecules become more dominant in determining the tautomeric preference.[10]

pH and the State of Ionization

The pH of the medium is a critical factor, as it determines the ionization state of both the carboxylic acid group and the pyrazole ring.

At a pH below the pKa of the carboxylic acid, the molecule exists in its neutral form, and the tautomeric equilibrium is governed by the factors discussed above.

Upon deprotonation of the carboxylic acid to form a carboxylate, the electronic properties of the substituent are drastically altered. The carboxylate group is a much stronger electron-donating group through resonance. This change can shift the tautomeric equilibrium significantly. For instance, in 3(5)-carboxy-1H-pyrazole-5(3)-carboxylate, the negative charge of the carboxylate group favors the tautomer where the NH group is closer to the electron-donating carboxylate group.[1]

Experimental Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[11] By analyzing the chemical shifts, coupling constants, and through advanced experiments, one can identify and quantify the different tautomers present.

The chemical shift of the pyrazole NH proton (typically broad and in the range of 10-14 ppm) and the ring protons are sensitive to the tautomeric form.[11]

The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly indicative of the position of the tautomeric equilibrium.[12]

¹⁵N NMR provides direct information about the electronic environment of the two nitrogen atoms, allowing for a clear distinction between the "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogens in each tautomer.[13]

Variable-temperature (VT) NMR can be used to study the dynamics of the tautomeric interconversion.[11] Nuclear Overhauser Effect (NOE) spectroscopy can help in the structural elucidation of the predominant tautomer by identifying through-space proximities between protons.

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shift and broadening of the NH proton.

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the NH and OH proton signals confirms their assignment.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Pay close attention to the chemical shifts of the C3, C4, and C5 carbons.

-

2D NMR (HSQC/HMBC): Acquire HSQC and HMBC spectra to correlate proton and carbon signals and to establish connectivity within each tautomer.

-

(Optional) VT-NMR: If tautomeric exchange is suspected, acquire a series of ¹H NMR spectra at different temperatures to observe the coalescence of signals.

-

(Optional) ¹⁵N NMR: If available, acquire a ¹H-¹⁵N HMBC spectrum to determine the chemical shifts of the nitrogen atoms.

X-ray Crystallography: Definitive Insights into the Solid State

X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state and detailed information about intermolecular interactions.[1]

The positions of the hydrogen atoms, particularly the one on the pyrazole ring, can be determined, thus identifying the specific tautomer present in the crystal.

X-ray crystallography reveals the intricate network of hydrogen bonds, which often play a crucial role in stabilizing a particular tautomer in the solid state.[14]

The crystal structure of pyrazole-4-carboxylic acid shows that the molecules form quasi-linear ribbons linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups.[5][6] The protons in these hydrogen bonds are disordered, indicating a dynamic double proton transfer process.[5][6]

-

Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Collect X-ray diffraction data at a suitable temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the experimental data.

-

Hydrogen Atom Location: Locate the hydrogen atoms from the difference Fourier map and refine their positions.

-

Analysis of Intermolecular Interactions: Analyze the hydrogen bonding and other intermolecular interactions in the crystal packing.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy can provide valuable information about the functional groups and hydrogen bonding in pyrazole carboxylic acids.

The positions and shapes of the N-H and O-H stretching bands can indicate the presence of intra- and intermolecular hydrogen bonding.

The frequency of the carbonyl stretching vibration is sensitive to the electronic environment and hydrogen bonding involving the carboxylic acid group.

Computational Chemistry: A Predictive and Complementary Tool

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying the tautomerism of pyrazole carboxylic acids.[7]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to accurately predict the relative energies of the different tautomers, providing insights into the position of the tautomeric equilibrium.[7]

The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate NMR chemical shifts, which can aid in the assignment of experimental spectra.[15]

The effect of the solvent can be modeled using implicit solvent models (e.g., PCM) or explicit solvent molecules.[4]

Ab Initio Methods

High-level ab initio methods can provide even more accurate predictions of tautomer stabilities but are computationally more expensive.[16]

Protocol: A General Workflow for the Computational Study of Pyrazole Tautomerism

-

Structure Generation: Build the 3D structures of all possible tautomers.

-

Geometry Optimization: Optimize the geometry of each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data.

-

Energy Calculation: Calculate the relative energies (including zero-point vibrational energy) of the tautomers to predict their relative stabilities.

-

(Optional) Solvent Modeling: Re-optimize the geometries and calculate the energies in the presence of a solvent using a continuum solvation model.

-

(Optional) NMR Calculation: Calculate the NMR chemical shifts using the GIAO method.

Implications for Drug Development

Structure-Activity Relationships (SAR)

A thorough understanding of the predominant tautomeric form is crucial for establishing meaningful SAR, as different tautomers will present different pharmacophoric features to the biological target.

ADME Properties: Solubility, Permeability, and Metabolism

The tautomeric equilibrium can significantly impact a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, the ability to form hydrogen bonds and the overall polarity of the molecule will influence its solubility and permeability.

Patentability and Intellectual Property

A comprehensive characterization of the tautomeric forms of a new chemical entity is often required for patent applications to ensure broad protection of the intellectual property.

Conclusion: A Comprehensive Approach to Understanding Tautomerism in Pyrazole Carboxylic Acids

The tautomerism of substituted pyrazole carboxylic acids is a multifaceted phenomenon governed by a complex interplay of electronic, steric, and environmental factors. A comprehensive understanding of the tautomeric landscape is essential for researchers in medicinal chemistry and drug development. By employing a combination of advanced experimental techniques, such as multinuclear NMR and X-ray crystallography, and powerful computational methods, it is possible to elucidate the predominant tautomeric forms and to rationally design molecules with optimized properties for therapeutic applications.

Visualizations

Tautomeric Equilibrium of 3(5)-Pyrazole Carboxylic Acid

Caption: Annular tautomerism in 3(5)-pyrazole carboxylic acid.

Workflow for Tautomer Analysis

Caption: A comprehensive workflow for the analysis of tautomerism.

Data Summary

| Compound | Method | Solvent/State | Predominant Tautomer | Key Findings | Reference |

| Pyrazole-4-carboxylic acid | X-ray, Solid-State NMR, ab initio | Solid | Degenerate (dynamic disorder) | Forms quasi-linear ribbons with dynamic double proton transfer. | [5][6] |

| 3(5)-Carboxy-1H-pyrazole-5(3)-carboxylate | X-ray | Solid | Both tautomers present | Negative charge of carboxylate favors tautomer with NH closer to it. | [1] |

| 3-Amino-1H-pyrazole-5-carboxylic acid | NMR, X-ray, DFT | Solution & Solid | Conformationally dependent | Intramolecular H-bonding directs conformational preferences. | [8] |

| Methyl 3-nitro-1H-pyrazole-5-carboxylate | X-ray | Solid | 5-carboxylate | Electron-withdrawing nitro group favors the 5-substituted tautomer. | [1] |

References

-

Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

-

Czarniecki, S., Dziurka, M., & Kaczmarczyk, A. (2017). Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Journal of peptide science, 23(9), 716–726. [Link]

-

Kowalska-Dunik, A., Pitucha, M., Dziuba, B., & Struga, M. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules (Basel, Switzerland), 24(14), 2635. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 51, 827-843. [Link]

-

Damiano, P., & Musati, A. (1974). Proton transfer in 1H-pyrazole-4-carboxylic acids. Crystal Structure Communications, 3(4), 713-716. [Link]

-

Zelenin, K. N., & Alekseyev, V. V. (2012). Acid sodium salt of 1h-pyrazole-3,4,5- tricarboxylic acid: synthesis, crystal structure and features of intramolecular bonds. Journal of Structural Chemistry, 53, 471-476. [Link]

-

Suwelack, D., & Haeberlen, U. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234501. [Link]

-

Elguero, J., Claramunt, R. M., & Goya, P. (1984). PYRAZOLES, PYRAZOLINES, PYRAZOLIDINES, INDAZOLES AND CONDENSED RINGS. In Comprehensive Organic Chemistry II (Vol. 5, pp. 285-338). Pergamon. [Link]

-

Krasavin, M., & Shetnev, A. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 16(30), 5486-5495. [Link]

-

Kremsner, J. M., & Kappe, C. O. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein journal of organic chemistry, 10, 709–720. [Link]

-

Jarończyk, M., & Pietrzak, M. (2019). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure, 1177, 53-61. [Link]

-

Claramunt, R. M., Elguero, J., & Foces-Foces, C. (2012). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 50(S1), S35-S41. [Link]

-

Singh, R. P., & Singh, D. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 28(17), 6429. [Link]

-

Kumar, A., & Kumar, S. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Advances in Pharmacy, Biology and Chemistry, 8(3), 369-386. [Link]

-

Laggner, C., & Kappe, C. O. (2011). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules (Basel, Switzerland), 16(7), 5897–5916. [Link]

-

Foces-Foces, C., Echevarría, A., Jagerovic, N., Alkorta, I., Elguero, J., Langer, U., Klein, O., Minguet-Bonvehí, M., & Limbach, H. H. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. Journal of the American Chemical Society, 123(32), 7898–7906. [Link]

-

Foces-Foces, C., Echevarría, A., Jagerovic, N., Alkorta, I., Elguero, J., Langer, U., Klein, O., Minguet-Bonvehí, M., & Limbach, H. H. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. Journal of the American Chemical Society, 123(32), 7898–7906. [Link]

-

Saripinar, E., & Ozer, I. (2025). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. SSRN. [Link]

-

Cabildo, P., Claramunt, R. M., & Elguero, J. (1983). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Organic Magnetic Resonance, 21(10), 603-607. [Link]

-

El Hammadi, A., El Mouhtadi, M., Notario, R., Werner, A., & Elguero, J. (1995). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (7), 1477-1480. [Link]

-

Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia, 2(3), 1318-1339. [Link]

-

Santos, M. L., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (Basel, Switzerland), 25(1), 42. [Link]

-

Aguilar-Parrilla, F., Cativiela, C., Elguero, J., & Foces-Foces, C. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1743. [Link]

-

Kappe, C. O., & Laggner, C. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805. [Link]

-

A. Al-Hossain, M. A., & M. A. Ali, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 1-15. [Link]

-

Tsyshchuk, K., & Zhernosek, A. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules (Basel, Switzerland), 26(21), 6439. [Link]

-

Al-Awadi, N. A. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(8). [Link]

-

Al-Zoubi, R. M., & Al-Hamdany, R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules (Basel, Switzerland), 27(17), 5583. [Link]

-

Ciolkowski, M., & Paneth, P. (2023). Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach. SSRN. [Link]

-

Chou, P. T., & Chen, Y. C. (2012). The Empirical Correlation between Hydrogen Bonding Strength and Excited-State Intramolecular Proton Transfer in 2-Pyridyl Pyrazoles. The Journal of Physical Chemistry A, 116(16), 4059-4066. [Link]

-

Elguero, J., & Claramunt, R. M. (2016). The tautomerism of pyrazolines (dihydropyrazoles). Journal of Heterocyclic Chemistry, 53(4), 962-989. [Link]

-

Wikipedia. (2019, June 17). Can there be intramolecular hydrogen bonding in carboxylic acids?. Quora. [Link]

Sources

- 1. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 11. benchchem.com [benchchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Pyrazole Scaffold in Medicinal Chemistry: From Historical Discovery to Modern Therapeutics

Executive Summary